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Compound of Interest

1-Methylcyclobutane-1-
Compound Name:
sulfonamide

Cat. No.: B2837083

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutane-1-sulfonamide is a unique chemical entity featuring a compact and
strained cyclobutane ring coupled with a sulfonamide functional group. This combination of a
rigid, three-dimensional cycloalkane and a versatile pharmacophore has garnered interest
within the scientific community, particularly in the fields of medicinal chemistry and drug
discovery. The sulfonamide moiety is a well-established functional group present in a wide
array of therapeutic agents, known for its ability to mimic the transition state of enzymatic
reactions and participate in hydrogen bonding. The incorporation of a 1-methylcyclobutane
scaffold introduces conformational rigidity and a specific spatial arrangement of substituents,
which can be advantageous for optimizing drug-target interactions and improving
pharmacokinetic properties. This technical guide provides a comprehensive overview of the
known chemical properties, synthesis, and characterization of 1-Methylcyclobutane-1-
sulfonamide, serving as a vital resource for researchers engaged in the design and
development of novel therapeutics.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for 1-Methylcyclobutane-
1-sulfonamide is presented below. It is important to note that while computational data is
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readily available, experimentally determined physical properties such as melting and boiling
points are not extensively documented in publicly accessible literature.

Property Value Source

Chemical Formula CsH11NO2S PubChem[1]

Molecular Weight 149.21 g/mol PubChem[1]
1-methylcyclobutane-1-

IUPAC Name ) PubChem[1]
sulfonamide

CAS Number 2126177-13-5 PubChem[1]

SMILES CC1(CCC1)S(=0)(=O)N PubChem[1]

INChl=1S/C5H11NO2S/c1-5(3-

InChl 2-4-5)9(6,7)8/h2-4H2,1H3, PubChem[1]
(H2,6,7,8)

Monoisotopic Mass 149.05104977 Da PubChem[1]

Topological Polar Surface Area  68.5 A2 PubChem[1]

Predicted XLogP3 0.3 PubChem[1]

Purity (from supplier) Min. 95% CymitQuimica[2]

Safety and Handling: 1-Methylcyclobutane-1-sulfonamide is classified under GHS as
causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn when handling this compound. Work should be conducted in a
well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

The primary route for the synthesis of 1-Methylcyclobutane-1-sulfonamide involves the
reaction of its precursor, 1-methylcyclobutane-1-sulfonyl chloride, with an amine source,
typically ammonia. While a detailed, peer-reviewed experimental protocol specifically for 1-
Methylcyclobutane-1-sulfonamide is not readily available, a general and widely applicable
methodology for the synthesis of primary sulfonamides from sulfonyl chlorides can be adapted.
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General Experimental Protocol for the Synthesis of 1-Methylcyclobutane-1-sulfonamide:
Materials:
1-Methylcyclobutane-1-sulfonyl chloride

Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like methanol or
dioxane)

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclobutane-1-
sulfonyl chloride (1 equivalent) in an appropriate anhydrous aprotic solvent.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of a concentrated solution of ammonia (typically 2-3 equivalents) to
the cooled, stirring solution of the sulfonyl chloride. The reaction is exothermic, and slow
addition is crucial to control the temperature.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer
chromatography (TLC).

Upon completion, quench the reaction by adding water.

If the product is soluble in the organic solvent, transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and
brine.
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» Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent
under reduced pressure to yield the crude 1-Methylcyclobutane-1-sulfonamide.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexanes) or by column chromatography on silica gel.

The logical workflow for this synthesis is depicted in the following diagram:
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Caption: Synthetic workflow for 1-Methylcyclobutane-1-sulfonamide.

Spectroscopic Characterization

While specific experimental spectra for 1-Methylcyclobutane-1-sulfonamide are not widely
published, the expected spectroscopic characteristics can be inferred from the known spectral
data of analogous sulfonamides and cyclobutane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¢ IH NMR: The spectrum is expected to show a singlet for the methyl protons. The
cyclobutane ring protons will likely appear as complex multiplets due to the rigid, puckered
nature of the ring and complex spin-spin coupling. The protons of the sulfonamide NH2 group
may appear as a broad singlet.

e 13C NMR: The spectrum should display distinct signals for the quaternary carbon of the
cyclobutane ring attached to the methyl and sulfonyl groups, the methyl carbon, and the
methylene carbons of the cyclobutane ring.[3]

Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide is characterized by strong
absorption bands corresponding to the stretching vibrations of the S=O bonds.

o Asymmetric S=0 stretch: Expected in the range of 1370-1335 cm™1,
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o Symmetric S=0 stretch: Expected in the range of 1180-1160 cm~1.
¢ N-H stretch (for the NH2z group): Two bands are expected in the region of 3350-3250 cm~1.
Mass Spectrometry (MS):

o Electron lonization (EI-MS): The molecular ion peak (M*) should be observed at m/z
corresponding to the molecular weight (149.21). Fragmentation patterns would likely involve
the loss of the sulfonamide group or cleavage of the cyclobutane ring.

o Electrospray lonization (ESI-MS): In positive ion mode, the protonated molecule [M+H]* at
m/z 150.05834 would be expected.[4] In negative ion mode, the deprotonated molecule [M-
H]~ at m/z 148.04378 would be anticipated.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, pharmacological
effects, or signaling pathway modulation of 1-Methylcyclobutane-1-sulfonamide. However,
the sulfonamide functional group is a cornerstone in medicinal chemistry, known for its
antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the
folic acid synthesis pathway of bacteria.[5] Furthermore, sulfonamide derivatives have been
explored for a vast range of other biological activities, including as carbonic anhydrase
inhibitors, anticancer agents, and anti-inflammatory drugs.

The introduction of the 1-methylcyclobutane moiety can influence the pharmacokinetic and
pharmacodynamic properties of the molecule. The rigid cyclobutane scaffold can lock the
molecule into a specific conformation, potentially leading to higher binding affinity and
selectivity for a biological target. It can also serve as a bioisostere for other groups, such as a
gem-dimethyl group or a phenyl ring, to improve metabolic stability and other ADME
(Absorption, Distribution, Metabolism, and Excretion) properties. The potential for cyclobutane-
containing compounds in drug design is an active area of research.[6]

A hypothetical workflow for the initial biological screening of 1-Methylcyclobutane-1-
sulfonamide is presented below.
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Caption: Workflow for initial biological evaluation.

Conclusion

1-Methylcyclobutane-1-sulfonamide represents an intriguing molecule at the intersection of
classic medicinal chemistry and modern drug design principles. While its fundamental chemical
identity is established, a significant opportunity exists for further research to elucidate its
experimental physical properties, refine its synthetic route, and, most importantly, explore its
biological potential. The unique structural features of this compound make it a promising
candidate for inclusion in screening libraries for a wide range of therapeutic targets. This guide
serves as a foundational document to encourage and support further investigation into this and
related cyclobutane-containing sulfonamides, with the ultimate goal of advancing the
development of new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1-Methylcyclobutane-1-sulfonamide | CSH11NO2S | CID 132313731 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. cymitquimica.com [cymitquimica.com]

e 3.rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b2837083?utm_src=pdf-body-img
https://www.benchchem.com/product/b2837083?utm_src=pdf-body
https://www.benchchem.com/product/b2837083?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/132313731
https://pubchem.ncbi.nlm.nih.gov/compound/132313731
https://cymitquimica.com/products/3D-BKD17713/1-methylcyclobutane-1-sulfonamide/
https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2837083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

4. PubChemlLite - 1-methylcyclobutane-1-sulfonamide (C5H11NO2S)
[pubchemlite.lcsb.uni.lu]

5. go.drugbank.com [go.drugbank.com]

6. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcyclobutane-1-
sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2837083#1-methylcyclobutane-1-sulfonamide-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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